

# A Technical Guide to Methyl Thioacetate: From Molecular Properties to Biochemical Synthesis

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## Compound of Interest

Compound Name: Methyl thioacetate

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This technical guide provides a comprehensive overview of **methyl thioacetate**, covering its fundamental molecular properties, detailed experimental protocols for its synthesis and analysis, and its role in biochemical pathways. The information is intended to support researchers and professionals in the fields of chemistry, biochemistry, and drug development in their understanding and application of this versatile thioester.

## Core Molecular and Physical Properties

**Methyl thioacetate**, a simple yet significant organosulfur compound, possesses distinct chemical and physical characteristics that are crucial for its application in various scientific domains. Its key quantitative properties are summarized below for clear reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>3</sub> H <sub>6</sub> OS	[1][2][3]
Molecular Weight	90.14 g/mol	[1][2][4]
CAS Number	1534-08-3	[1]
Density	1.013 g/cm <sup>3</sup>	[4]
Boiling Point	97 - 99 °C	[2]
Flash Point	12 °C	[2]
Appearance	Colorless liquid	[4]

## Experimental Protocols

A thorough understanding of the synthesis and analysis of **methyl thioacetate** is essential for its practical application. This section details established experimental methodologies.

### Synthesis of Methyl Thioacetate

#### Method 1: Formation from Acetylene and Methane Thiol

This protocol describes the formation of **methyl thioacetate** under hydrothermal conditions, which may be relevant to prebiotic chemistry studies.[5]

Materials:

- Nickel(II) sulfate hexahydrate (NiSO<sub>4</sub>·6H<sub>2</sub>O)
- 1 M Sodium sulfide (Na<sub>2</sub>S) solution
- 1 M Sodium hydroxide (NaOH) solution
- Deionized water (H<sub>2</sub>O)
- Methanethiol (CH<sub>3</sub>SH)
- Acetylene (HC≡CH)

- Carbon monoxide (CO) (optional, enhances conversion)
- 125 ml serum bottle with silicon stopper
- Ethyl acetate for extraction

#### Procedure:

- Charge a 125 ml serum bottle with 2.0 mmol of  $\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$ .
- Seal the bottle with a silicon stopper and deaerate the headspace.
- Inject the following solutions into the bottle: 1.5 ml of 1 M  $\text{Na}_2\text{S}$ , 0.6 mL of 1 M  $\text{NaOH}$ , and 7.9 mL of  $\text{H}_2\text{O}$ .
- Introduce 25 mL of  $\text{CH}_3\text{SH}$  and 90 mL of  $\text{HC}\equiv\text{CH}$  into the bottle. For enhanced conversion, a mixture of 45 mL of  $\text{HC}\equiv\text{CH}$  and 45 mL of CO can be used.
- Incubate the reaction mixture for 1 day at 105 °C.
- After incubation, extract the **methyl thioacetate** from the aqueous phase using ethyl acetate.
- Identify the product using Gas Chromatography-Mass Spectrometry (GC-MS).<sup>[5]</sup>

## Analytical Methodologies

### Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the identification and quantification of **methyl thioacetate**, particularly in complex mixtures such as food and flavor samples.

#### Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.
- A suitable capillary column (e.g., FFAP) is often employed for the separation of volatile sulfur compounds.

#### General Procedure:

- **Sample Preparation:** Depending on the matrix, sample preparation may involve solvent extraction (e.g., with ethyl acetate), headspace analysis, or solid-phase microextraction (SPME).
- **Injection:** Inject a small volume of the prepared sample into the GC inlet.
- **Separation:** The components of the sample are separated based on their volatility and interaction with the stationary phase of the column. A programmed temperature ramp is typically used.
- **Detection and Identification:** As components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of **methyl thioacetate**.

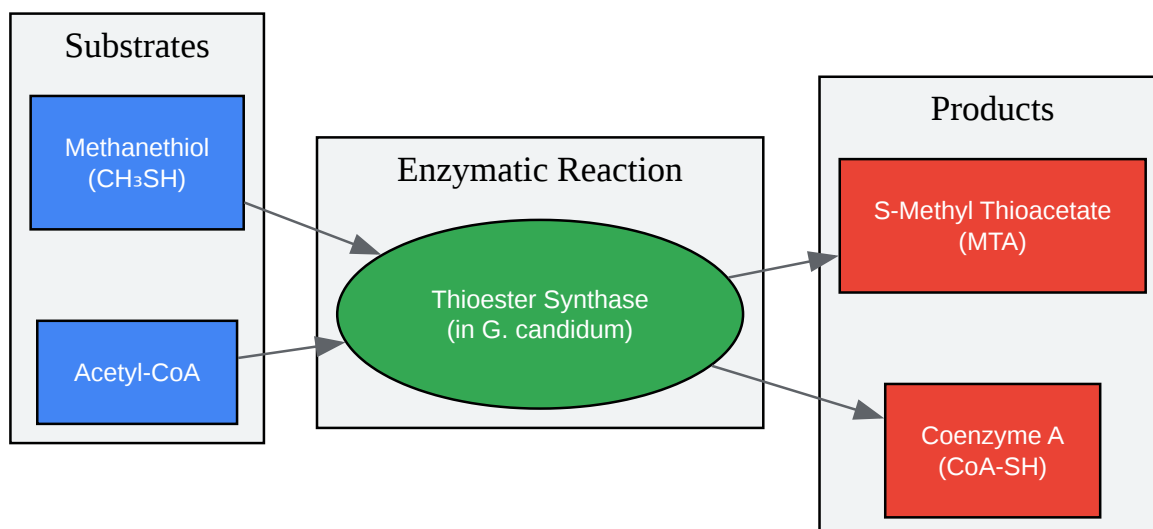
#### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are powerful tools for the structural elucidation of **methyl thioacetate**. Spectral data can be found in public databases such as PubChem.

## Biochemical Pathway: Enzymatic Synthesis in *Geotrichum candidum*

**Methyl thioacetate** is a known flavor compound in various foods, and its formation can be mediated by enzymatic processes. In the fungus *Geotrichum candidum*, an enzymatic reaction has been identified that synthesizes S-**methyl thioacetate** from methanethiol and acetyl-CoA. [1][2] This pathway is significant in the development of characteristic flavors in certain cheeses.

Below is a diagram illustrating this enzymatic synthesis.



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Caption: Enzymatic synthesis of **S-methyl thioacetate** in *Geotrichum candidum*.

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## References

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- To cite this document: BenchChem. [A Technical Guide to Methyl Thioacetate: From Molecular Properties to Biochemical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222118#methyl-thioacetate-molecular-formula-and-weight]

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